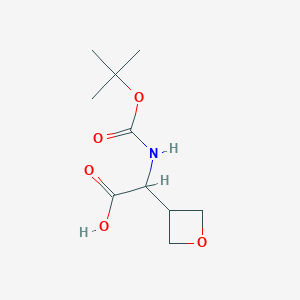

2-(Boc-amino)-2-(oxetan-3-YL)acetic acid

Description

The exact mass of the compound 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLWUVSYEVUTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1COC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-43-0 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Boc-amino)-2-(oxetan-3-yl)acetic Acid: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(Boc-amino)-2-(oxetan-3-yl)acetic acid, a valuable building block in medicinal chemistry. The oxetane motif has garnered significant attention as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] This guide delves into the primary synthetic routes, offering detailed, field-proven protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their drug discovery programs.

Introduction: The Significance of the Oxetane Moiety

The incorporation of small, strained ring systems into drug candidates is a powerful strategy for modulating biological activity and pharmacokinetic profiles. Among these, the oxetane ring has emerged as a particularly advantageous scaffold.[1] Its unique conformational properties and ability to act as a hydrogen bond acceptor can significantly influence ligand-receptor interactions. 2-(Boc-amino)-2-(oxetan-3-yl)acetic acid is a non-proteinogenic amino acid that serves as a key intermediate for introducing the oxetane functionality into peptides and small molecule therapeutics. This guide will focus on the practical synthesis of this compound, starting from the key intermediate, oxetan-3-one.

The Cornerstone Intermediate: Synthesis of Oxetan-3-one

A reliable supply of oxetan-3-one is paramount for the successful synthesis of the target amino acid. While multi-step syntheses from epichlorohydrin have been historically employed, a more recent and efficient method utilizes a gold-catalyzed intramolecular oxidation of propargyl alcohol.[2][3][4] This one-step process offers a significant improvement in terms of efficiency and safety, avoiding the use of hazardous diazo ketones.[2][4]

Alternatively, a common laboratory-scale synthesis involves the oxidation of oxetan-3-ol. A variety of oxidizing agents can be employed for this transformation.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have been successfully employed for the synthesis of 2-amino-2-(oxetan-3-yl)acetic acid derivatives: the classical Strecker synthesis and a more contemporary approach involving a Horner-Wadsworth-Emmons (HWE) olefination followed by an aza-Michael addition.

| Synthetic Route | Advantages | Disadvantages | Key Intermediates |

| Strecker Synthesis | Convergent, one-pot formation of the aminonitrile. | Use of highly toxic cyanide reagents. Harsh hydrolysis conditions may be required. | α-aminonitrile |

| HWE / Aza-Michael Addition | Milder reaction conditions. Modular approach allowing for diversification. Avoids the use of cyanide. | Longer linear sequence. | Methyl (oxetan-3-ylidene)acetate |

This guide will provide detailed protocols for both methodologies, with a primary focus on the more modern and often preferred HWE/aza-Michael addition route due to its milder conditions and avoidance of highly toxic reagents.

Horner-Wadsworth-Emmons / Aza-Michael Addition Route

This elegant and robust two-step sequence first establishes the carbon skeleton via an olefination reaction, followed by the stereoselective introduction of the amino group.

Overall Synthetic Scheme

Figure 1: Horner-Wadsworth-Emmons/Aza-Michael Addition Route.

Detailed Experimental Protocol

Part A: Synthesis of Methyl (oxetan-3-ylidene)acetate

This procedure is adapted from the work of Bak et al.[1]

-

Reagent Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.05 eq) and suspend it in anhydrous tetrahydrofuran (THF).

-

In a separate flask, dissolve methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) in anhydrous THF.

-

-

Reaction Execution:

-

Cool the NaH suspension to 0 °C using an ice bath.

-

Slowly add the solution of methyl 2-(dimethoxyphosphoryl)acetate to the NaH suspension via the dropping funnel over 30 minutes.

-

Allow the mixture to stir at 0 °C for an additional 30 minutes, during which the phosphonate carbanion will form.

-

Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the oxetan-3-one.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl (oxetan-3-ylidene)acetate as a clear oil.

-

Part B: Aza-Michael Addition and Saponification

-

Reagent Preparation:

-

In a round-bottom flask, dissolve methyl (oxetan-3-ylidene)acetate (1.0 eq) in acetonitrile (MeCN).

-

Add tert-butyl carbamate (1.1 eq) as the nitrogen nucleophile.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) as a non-nucleophilic base.

-

-

Reaction Execution:

-

Stir the reaction mixture at 45 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

-

Saponification and Final Product Isolation:

-

Dissolve the crude residue in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours, or until the ester is fully hydrolyzed.

-

Acidify the reaction mixture to pH 3-4 with a 1 M aqueous solution of hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(Boc-amino)-2-(oxetan-3-yl)acetic acid. Further purification can be achieved by crystallization if necessary.

-

Strecker Synthesis Route

The Strecker synthesis provides a more convergent approach to the α-aminonitrile precursor of the target amino acid.

Overall Synthetic Scheme

Sources

The Oxetane Advantage: A Technical Guide to the Physicochemical Properties of Boc-Oxetane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical properties of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention. When incorporated into amino acid scaffolds and protected with the tert-butyloxycarbonyl (Boc) group, these building blocks—Boc-oxetane amino acids—offer a unique combination of conformational rigidity, modulated polarity, and enhanced metabolic stability. This technical guide provides an in-depth exploration of the core physicochemical properties of Boc-oxetane amino acids, offering field-proven insights into their behavior and detailed protocols for their evaluation.

Introduction: The Rise of the Oxetane Moiety

The pursuit of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) properties is a central challenge in pharmaceutical sciences. Traditional aliphatic or aromatic side chains in amino acids can present liabilities, such as susceptibility to metabolic degradation or undesirable lipophilicity. The introduction of an oxetane ring into an amino acid structure can profoundly alter its properties, making it a valuable motif for medicinal chemists.[1][2]

The Boc-protected form is particularly crucial, as the Boc group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions and its straightforward removal under mild acidic conditions.[3][] This guide focuses on Boc-3-aminooxetane-3-carboxylic acid and its derivatives, which serve as constrained analogues of natural amino acids.

Core Physicochemical Properties: A Data-Driven Analysis

The unique structural and electronic features of the oxetane ring—specifically its polarity, conformational rigidity, and electron-withdrawing nature—are the primary drivers of its beneficial effects on the physicochemical properties of amino acids.[5][6]

Caption: Core physicochemical properties influenced by the oxetane moiety.

Metabolic Stability

One of the most significant advantages conferred by the oxetane ring is the enhancement of metabolic stability.[5] The oxetane can act as a bioisosteric replacement for metabolically vulnerable groups, such as gem-dimethyl groups, which are prone to oxidation by cytochrome P450 (CYP) enzymes.[2][7] By shielding adjacent sites from enzymatic attack, the oxetane moiety can significantly increase the half-life of a peptide or small molecule.[5]

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

| Compound Pair | Structure | Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement |

| Analog A (gem-Dimethyl) | R-C(CH₃)₂-R' | 150 | - |

| Analog B (Oxetane) | R-(C₄H₆O)-R' | 15 | 10x |

| Analog C (Carbonyl) | R-C(=O)-R' | 200 | - |

| Analog D (Oxetane) | R-(C₄H₆O)-R' | 18 | 11x |

Data is illustrative and based on trends reported in medicinal chemistry literature.[2][5]

Lipophilicity and Aqueous Solubility

The oxetane ring introduces a polar oxygen atom that can act as a hydrogen bond acceptor, which generally leads to an increase in aqueous solubility compared to its carbocyclic (cyclobutyl) or acyclic (gem-dimethyl) counterparts.[1][8] This can be a critical advantage in drug development, as poor solubility is a frequent cause of compound attrition.

The impact on lipophilicity, often measured as LogD (the distribution coefficient at a specific pH), is more nuanced. While the polarity of the oxygen atom can decrease lipophilicity, the rigid, three-dimensional structure can also shield this polarity, leading to a complex effect that is highly dependent on the surrounding molecular structure.[7] However, replacement of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000 in certain contexts.[1][2]

Table 2: Physicochemical Property Comparison

| Amino Acid Analog | cLogP (Calculated) | Aqueous Solubility (µM, Kinetic) | Key Feature |

| Boc-Aib-OH (gem-dimethyl) | 1.5 | ~500 | Lipophilic |

| Boc-Acb-OH (cyclobutyl) | 1.8 | ~350 | Highly Lipophilic |

| Boc-Aox-OH (oxetane) | 0.8 | >2000 | Polar, Solubilizing |

Aib = Aminoisobutyric acid; Acb = 1-aminocyclobutane-1-carboxylic acid; Aox = 3-aminooxetane-3-carboxylic acid. Data is representative.

Conformational Rigidity

The puckered, four-membered ring of oxetane imposes significant conformational constraints on the amino acid backbone.[6][8] When incorporated into a peptide sequence, an oxetane-containing amino acid restricts the allowable Ramachandran angles (phi/psi), leading to more predictable and stable secondary structures.[8][9] This pre-organization can be advantageous for enhancing binding affinity to a biological target. However, it's important to note that in some contexts, such as α-helices, the introduction of an oxetane can be disruptive to the native hydrogen bonding network.[10][11]

Amine Basicity (pKa)

The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. When the amino group is attached to the C3 position of the oxetane, this effect propagates through the sigma bonds and significantly reduces the basicity (pKa) of the amine.[7] This modulation can be highly beneficial for improving cell permeability and avoiding off-target effects associated with highly basic amines. A reduction of over 2 pKa units has been observed when comparing an oxetane-substituted amine to a typical alkyl amine.[7]

Experimental Protocols & Methodologies

To empirically determine these critical physicochemical properties, standardized, reproducible assays are essential. The following sections detail the methodologies for two of the most important evaluations.

Protocol: LogD (Distribution Coefficient) Determination by Shake-Flask Method

The "gold standard" for lipophilicity measurement is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[12]

Objective: To determine the LogD₇.₄ of a Boc-oxetane amino acid.

Materials:

-

Test compound (Boc-oxetane amino acid)

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

10 mM stock solution of the test compound in DMSO

-

Glass vials (2 mL)

-

Vortex mixer and/or orbital shaker

-

Centrifuge

-

Analytical instrumentation (LC-MS/MS or HPLC-UV)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the layers to separate completely before use. This ensures thermodynamic equilibrium.[12]

-

Compound Addition: Add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS to a glass vial.

-

Spiking: Add 10 µL of the 10 mM DMSO stock solution to the biphasic mixture. The final concentration will be approximately 50 µM.

-

Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer for 1-3 minutes, followed by agitation on an orbital shaker at room temperature for 1-2 hours to ensure complete partitioning.[13]

-

Phase Separation: Centrifuge the vial at >2000 x g for 15-30 minutes to ensure a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase. Be cautious to avoid cross-contamination.

-

Quantification: Dilute the aliquots appropriately and quantify the concentration of the test compound in each phase using a validated LC-MS/MS or HPLC-UV method.

-

Calculation:

-

LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[5]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a Boc-oxetane amino acid.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Test compound and positive control (e.g., Testosterone)

-

Acetonitrile with an internal standard (for quenching)

-

96-well plates, incubator, centrifuge

-

LC-MS/MS for analysis

Procedure:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A Senior Application Scientist's Guide to the Horner-Wadsworth-Emmons Synthesis of Oxetane Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Imperative of Oxetane Amino Acids

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacological properties is relentless. Among these, the oxetane ring—a four-membered saturated ether—has emerged as a uniquely valuable motif.[1][2] Oxetanes are not merely structural curiosities; they are powerful tools for molecular design, often employed as bioisosteres for frequently used but sometimes problematic functional groups like gem-dimethyl and carbonyl moieties.[3][4][5] Their incorporation into drug candidates can significantly enhance aqueous solubility, improve metabolic stability, and introduce a desirable three-dimensionality that can lead to improved target engagement.[1][6]

This guide focuses on a critical intersection of synthetic strategy and molecular design: the synthesis of oxetane amino acids. These non-canonical amino acids are prized building blocks, offering a pathway to peptides and small molecules with enhanced resistance to enzymatic degradation.[4][6][7] We will provide an in-depth exploration of the Horner-Wadsworth-Emmons (HWE) reaction as the cornerstone of a robust and scalable synthetic route to these high-value compounds.

The Horner-Wadsworth-Emmons Reaction: A Pillar of Modern Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a foundational method in organic synthesis for the creation of carbon-carbon double bonds.[8][9] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with a strong preference for the (E)-isomer.[8][10]

Causality Behind its Superiority: The HWE reaction offers distinct advantages over the classical Wittig reaction. The phosphonate carbanions used in the HWE are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently even with sterically hindered ketones.[8][11] A paramount practical advantage is that the byproduct of the reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, dramatically simplifying product purification.[9][10][11]

The Reaction Mechanism: A Stepwise Perspective

The trusted reliability of the HWE reaction stems from its well-understood, stepwise mechanism.[12][13]

-

Deprotonation: A suitable base abstracts the acidic proton alpha to the phosphonate and the electron-withdrawing group, generating a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a transient tetrahedral intermediate.

-

Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to yield a four-membered ring intermediate, the oxaphosphetane. This step is typically the rate-determining step.[12]

-

Elimination: The oxaphosphetane collapses, eliminating the phosphate byproduct and forming the final alkene product. The stereochemical outcome is largely determined by the relative thermodynamic stabilities of the intermediates leading to the (E) and (Z) products.[8][12]

A Validated Protocol: HWE Synthesis of Methyl (Oxetan-3-ylidene)acetate

The application of the HWE reaction to oxetan-3-one provides a direct and efficient route to a versatile α,β-unsaturated ester intermediate, a key precursor for oxetane amino acids.[14][15] The exocyclic double bond installed via the HWE reaction is perfectly primed for subsequent functionalization, most notably through aza-Michael addition to introduce the amino group.[15][16][17]

The following protocol is a self-validating system, designed for reproducibility and scalability.

Experimental Workflow

Reagents and Conditions

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Notes |

| Sodium Hydride (60% in oil) | 40.00 | 0.52 g | 13.0 | 1.2 | Washed with hexanes to remove oil. |

| Methyl 2-(dimethoxyphosphoryl)acetate | 182.11 | 1.98 g | 10.9 | 1.0 | Commercially available HWE reagent. |

| Oxetan-3-one | 72.06 | 0.78 g | 10.9 | 1.0 | Highly volatile, handle with care. |

| Tetrahydrofuran (THF) | - | 100 mL | - | - | Anhydrous, inhibitor-free. |

| Saturated NH₄Cl (aq) | - | 50 mL | - | - | For quenching. |

| Ethyl Acetate | - | 150 mL | - | - | For extraction. |

| Brine | - | 50 mL | - | - | For washing. |

| Anhydrous Na₂SO₄ | - | As needed | - | - | For drying. |

| Parameter | Value |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Deprotonation Temp. | 0 °C to Room Temperature |

| Reaction Temp. | 0 °C to Room Temperature |

| Reaction Time | 12 - 18 hours |

Step-by-Step Methodology

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equiv). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time. Add 50 mL of anhydrous THF.

-

Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. To this, add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.0 equiv) in 25 mL of anhydrous THF dropwise over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The mixture should become a clear or slightly hazy solution.

-

Olefination: Cool the resulting phosphonate anion solution back to 0 °C. Add a solution of oxetan-3-one (1.0 equiv) in 25 mL of anhydrous THF dropwise over 20 minutes.

-

Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting oxetan-3-one is consumed.

-

Workup: Carefully quench the reaction by cooling to 0 °C and slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure methyl (oxetan-3-ylidene)acetate.[15]

Critical Considerations and Field-Proven Insights

-

Oxetane Stability: The oxetane ring is generally stable under the basic conditions of the HWE reaction. However, it is susceptible to ring-opening under strongly acidic conditions.[4][14] Therefore, the quench with the mildly acidic NH₄Cl solution is critical. Avoid using strong acids (e.g., HCl) during the workup. This inherent sensitivity is a key reason why the HWE, a base-mediated reaction, is an excellent choice for this transformation.

-

Choice of Base: While NaH is a common and effective choice, other bases like lithium hexamethyldisilazide (LiHMDS) or potassium carbonate (K₂CO₃) can also be used, sometimes offering different reactivity profiles or milder conditions.[18][19] The choice often depends on the specific phosphonate reagent and substrate.

-

Reagent Purity: The purity of oxetan-3-one is paramount. It is volatile and can be prone to polymerization. It is often recommended to use freshly acquired or distilled material for optimal results. Anhydrous conditions are essential for the success of the reaction, as water will quench the phosphonate carbanion.

-

Beyond the HWE Product: The resulting methyl (oxetan-3-ylidene)acetate is a versatile intermediate. The next logical step towards the amino acid is an aza-Michael addition, where an amine (often a protected amine like benzylamine or a chiral auxiliary) adds to the electron-deficient double bond to set the stereocenter and introduce the nitrogen atom.[15][16][17]

Conclusion

The Horner-Wadsworth-Emmons reaction is a robust, reliable, and highly efficient method for the synthesis of key α,β-unsaturated ester precursors to oxetane amino acids. Its operational simplicity, the ease of purification, and its compatibility with the oxetane core make it a superior choice for applications in drug discovery and development. By understanding the underlying mechanism and adhering to a validated experimental protocol, researchers can confidently access these valuable building blocks, paving the way for the discovery of next-generation therapeutics with improved pharmacological profiles.

References

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

Horner-Wadsworth-Emmons reaction | PPTX. Slideshare. [Link]

-

An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. MDPI. [Link]

-

An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. [Link]

-

Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

-

An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB02083E. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. [Link]

-

Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. [Link]

-

Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. ResearchGate. [Link]

-

Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. ACS Publications. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Semantic Scholar. [Link]

-

Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

-

Product Class 3: Oxetanes and Oxetan-3-ones. Thieme E-Books. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]

-

Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of Oxetane Amino Acids in Medicinal Chemistry

An In-depth Technical Guide to the Aza-Michael Addition for Oxetane Amino Acid Synthesis

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. Among the privileged structures, the oxetane ring has emerged as a highly valuable motif.[1][2] This small, four-membered cyclic ether is not merely a structural curiosity but a powerful tool for medicinal chemists.[3][4] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while also modulating the basicity of adjacent functional groups.[1][2][5] When this unique ring is integrated into an amino acid framework, it creates "oxetane amino acids"—chiral building blocks that offer a distinct three-dimensional geometry for probing biological space.

The oxetane moiety often serves as a bioisostere for gem-dimethyl or carbonyl groups.[5][6] As a gem-dimethyl surrogate, it maintains a similar steric profile but introduces polarity, which can enhance solubility and disrupt undesirable lipophilic interactions.[1][5] As a carbonyl replacement, it preserves hydrogen-bonding capabilities but is more resistant to metabolic degradation.[2][6] These attributes make oxetane-containing compounds, particularly amino acids, highly sought after for constructing novel peptides, peptidomimetics, and small molecule inhibitors with optimized drug-like properties.[3][6]

This guide provides a detailed technical overview of a key synthetic strategy for accessing these valuable building blocks: the aza-Michael addition. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the causality behind critical process choices, offering a comprehensive resource for researchers in organic synthesis and drug development.

The Synthetic Blueprint: A Two-Stage Approach

The synthesis of oxetane amino acids via aza-Michael addition is elegantly straightforward, typically proceeding in two main stages starting from the commercially available oxetan-3-one. The overall strategy involves creating an electron-deficient alkene on the oxetane ring, which then serves as a reactive handle for the crucial C-N bond formation.

Caption: Overall synthetic workflow for oxetane amino acid synthesis.

Stage 1: Synthesis of the Michael Acceptor

The critical precursor for the aza-Michael addition is an α,β-unsaturated ester tethered to the oxetane ring, typically methyl 2-(oxetan-3-ylidene)acetate.[7][8] This Michael acceptor is reliably synthesized from oxetan-3-one via the Horner-Wadsworth-Emmons (HWE) reaction.[7][9] The HWE reaction is favored over the related Wittig reaction in this context because it generally provides higher yields and excellent E-selectivity, and the water-soluble phosphate byproduct is easily removed during workup.

The reaction involves treating oxetan-3-one with a phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base.[8] The choice of base and solvent is crucial for achieving high yields while preserving the integrity of the strained oxetane ring.

Core Mechanism: The Aza-Michael Addition

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful and versatile method for forming C-N bonds.[7][10] In this application, an amine attacks the β-carbon of the oxetane-based α,β-unsaturated ester. This position is electrophilic due to the electron-withdrawing effect of the adjacent ester group, which is relayed through the conjugated π-system.

Caption: The generalized mechanism of the aza-Michael addition.

The reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated (typically by the solvent or upon aqueous workup) to yield the final β-amino ester product. A key advantage of this reaction is its high atom economy. For many aliphatic and heterocyclic amines, the reaction can proceed under mild, catalyst-free conditions, simply by heating the neat reactants or using a minimal amount of a suitable solvent.[7][11]

Experimental Protocol: Synthesis of Methyl 2-(1-(piperidin-4-yl)oxetan-3-yl)acetate

This protocol is adapted from established literature procedures and serves as a representative example of the aza-Michael addition for oxetane amino acid synthesis.[7][9]

PART A: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate (Michael Acceptor)

-

Materials & Reagents:

-

Oxetan-3-one

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DBU (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford methyl 2-(oxetan-3-ylidene)acetate as a clear oil.[8]

-

PART B: Aza-Michael Addition

-

Materials & Reagents:

-

Methyl 2-(oxetan-3-ylidene)acetate (from Part A)

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

Methanol (or solvent-free)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottom flask, combine methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.05 eq).

-

The reaction can be performed neat (solvent-free) or in a minimal amount of a protic solvent like methanol.

-

Heat the mixture to 50-60 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, allow the mixture to cool to room temperature.

-

If performed neat, dissolve the crude mixture in a minimal amount of DCM.

-

Purify the product directly by flash column chromatography on silica gel (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to yield the Boc-protected oxetane amino acid ester.

-

Optional Deprotection: The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final free amine, if desired.

-

Data Presentation: Substrate Scope & Yields

The aza-Michael addition to methyl 2-(oxetan-3-ylidene)acetate is robust and accommodates a variety of nitrogen nucleophiles. The following table summarizes representative results from the literature, demonstrating the versatility of this transformation.[7][9]

| Entry | Amine Nucleophile | Conditions | Yield (%) |

| 1 | N-Boc-piperazine | MeOH, 60 °C, 48h | 85% |

| 2 | Morpholine | Neat, 60 °C, 24h | 92% |

| 3 | (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | MeOH, 60 °C, 48h | 78% |

| 4 | tert-Butyl 4-aminopiperidine-1-carboxylate | MeOH, 60 °C, 48h | 81% |

| 5 | Aniline | Neat, 80 °C, 72h | 55% |

| 6 | Benzylamine | Neat, 60 °C, 24h | 88% |

Data synthesized from published reports for illustrative purposes.[7][9]

Causality and Field Insights:

-

Nucleophilicity: Primary and secondary aliphatic amines (Entries 1-4, 6) are generally more nucleophilic and react more readily than aromatic amines like aniline (Entry 5).[11] The lower nucleophilicity of aniline, due to the delocalization of the nitrogen lone pair into the aromatic ring, necessitates higher temperatures and longer reaction times, resulting in a lower yield.

-

Reaction Conditions: For highly reactive amines, the reaction can be performed solvent-free ("neat"), which is a greener and more efficient approach.[11][12] For less reactive or solid amines, a polar protic solvent like methanol can facilitate dissolution and promote the reaction.

-

Stereochemistry: When using a chiral amine nucleophile, such as in Entry 3, the reaction proceeds to form a diastereomeric mixture. The stereocontrol of the newly formed stereocenter is a key challenge and can sometimes be influenced by the choice of catalyst or solvent, though in many simple thermal additions, minimal diastereoselectivity is observed. Asymmetric variants of the aza-Michael addition often require the use of chiral catalysts to achieve high enantioselectivity.[13][14][15]

Conclusion: A Gateway to Novel Chemical Matter

The aza-Michael addition provides a robust, efficient, and highly modular route for the synthesis of valuable oxetane amino acid derivatives.[7] The strategy leverages readily available starting materials and often proceeds under mild conditions with high atom economy. The resulting products are ideal building blocks for drug discovery programs, enabling the systematic exploration of chemical space and the optimization of lead compounds. By understanding the mechanistic principles and experimental nuances outlined in this guide, researchers can effectively employ this powerful transformation to accelerate the development of next-generation therapeutics.

References

-

Káncz, Á., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

-

Gomha, S. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. [Link]

-

American Chemical Society (n.d.). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. ACS Meeting Abstracts. [Link]

-

Zhang, X., et al. (2024). Synthesis of oxetane amino acids. ResearchGate. [Link]

-

Mitchell, T. A., & Johnston, J. N. (2018). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. National Institutes of Health. [Link]

-

Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9664–9737. [Link]

-

Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12616–12644. [Link]

-

Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

-

Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Káncz, Á., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

-

Reddy, B. M., et al. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. [Link]

-

Kumar, S., et al. (2019). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online. [Link]

-

Carrillo, R., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(8), 2588-2595. [Link]

-

Royal Society of Chemistry (2019). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry. [Link]

-

ResearchGate (n.d.). Aza-Michael addition reaction of various amines to electron deficient alkenes using MS 4 Å. ResearchGate. [Link]

-

Saikia, P., & Borah, J. C. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. [Link]

-

ResearchGate (n.d.). Stereoselective aza-Michael addition. ResearchGate. [Link]

-

Káncz, Á., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

-

Wang, J., et al. (2005). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC - NIH. [Link]

-

Ranu, B. C., et al. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ResearchGate. [Link]

-

Káncz, Á., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid

An In-depth Technical Guide to the Commercial Availability and Application of 2-(Boc-amino)-2-(oxetan-3-YL)acetic Acid

Introduction: A Modern Building Block for Advanced Drug Discovery

In the landscape of medicinal chemistry, the rational design of drug candidates hinges on the availability of sophisticated and versatile building blocks. 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid has emerged as a compound of significant interest for researchers and drug development professionals. Its unique structure combines two critical features: the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern peptide and organic synthesis, and the oxetane ring, a highly sought-after motif in contemporary drug design.[1][2]

The oxetane moiety, a four-membered saturated heterocycle containing an oxygen atom, is prized for its ability to act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[2] Its incorporation into a molecule can favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also imposing valuable conformational constraints.[2] The Boc group provides robust protection for the amine, stable to a wide range of reaction conditions yet readily removable under mild acidic conditions, affording chemists precise control over synthetic sequences.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth overview of the commercial availability, technical properties, and strategic application of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid, empowering researchers to effectively integrate this valuable building block into their discovery programs.

Section 1: Chemical Identity and Properties

A precise understanding of a reagent's identity is the foundation of reproducible science. 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid is an unnatural amino acid derivative. It is crucial to distinguish between the racemic mixture and its individual enantiomers, as stereochemistry is paramount in determining biological activity.

Caption: Chemical structure highlighting the key functional groups.

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

| Chemical Name | 2-[(tert-butoxycarbonyl)amino]-2-(oxetan-3-yl)acetic acid | [3] |

| Molecular Formula | C₁₀H₁₇NO₅ | [][5] |

| Molecular Weight | 231.25 g/mol | [3][5] |

| CAS Number (Racemate) | 1408074-43-0 | [3][][5] |

| CAS Number (S)-enantiomer | 1932299-93-8 | [3] |

| CAS Number (R)-enantiomer | 1889289-71-7 | [3] |

| Appearance | Typically a white to off-white solid | Supplier Observation |

| Storage Conditions | Sealed in dry, 2-8°C, keep in dark place | [3][6] |

| InChI Key | ZGLWUVSYEVUTKH-UHFFFAOYSA-N | [] |

Section 2: Commercial Availability - A Supplier Overview

This building block is accessible through several specialized chemical suppliers. Availability, purity, scale, and lead times can vary. For mission-critical projects, it is advisable to contact multiple vendors and request a certificate of analysis (CoA) to validate the identity and purity of the specific lot.

Table 2: Selected Commercial Suppliers

| Supplier | CAS Number(s) Offered | Typical Purity | Notes |

| BOC Sciences | 1408074-43-0 | 97.0% | Offers quantities from mg to kg scale.[] |

| BLDpharm | 1408074-43-0 | Not specified | Lists racemic and enantiopure forms.[3] |

| ChemicalBook | 1408074-43-0 | Not specified | Acts as an aggregator of supplier information.[5] |

| Sigma-Aldrich | 394653-43-1 ((R)-amino acid) | 97% | Note: This is the deprotected (R)-amino acid. |

| Synblock | 1270019-87-8 (deprotected) | >98% | Note: This is the deprotected amino acid.[7] |

Disclaimer: This table is for informational purposes and is not an exhaustive list. Researchers should perform their own due diligence. Availability and specifications are subject to change.

Section 3: The Scientific Rationale for Use - A Senior Scientist's Perspective

The decision to incorporate a non-canonical amino acid like this one is driven by a clear scientific strategy aimed at overcoming common drug development hurdles.

Expertise & Experience: The "Why" Behind the Oxetane Ring

The oxetane ring is not merely a structural curiosity; it is a powerful tool for property modulation.[2] In my experience, project teams turn to oxetane-containing building blocks for several key reasons:

-

Solubility Enhancement: The oxygen atom in the ring acts as a hydrogen bond acceptor, which can disrupt crystal packing and improve a compound's aqueous solubility—a frequent bottleneck in preclinical development. This is a significant advantage over sterically similar but more lipophilic groups like a gem-dimethyl or cyclobutyl moiety.[2]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more common functionalities. Replacing a metabolically labile group with an oxetane can significantly improve a compound's pharmacokinetic profile.

-

Vectorial Exit from Lipophilicity: In lead optimization, there is a constant battle against "molecular obesity" and excessive lipophilicity. The oxetane introduces polarity and sp³ character without a major increase in molecular weight, helping to steer compounds into more favorable physicochemical space (e.g., lower logP).[2]

Trustworthiness: The Role of the Boc Protecting Group

The choice of the Boc group is a testament to its reliability in complex synthetic routes.[1]

-

Orthogonality: It is stable to a wide range of conditions, including those used for Fmoc deprotection (piperidine), ester saponification (hydroxide bases), and many coupling reactions. This allows for selective manipulation of other functional groups in the molecule.

-

Mild Cleavage: The Boc group is typically removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] These conditions are gentle enough to avoid the degradation of sensitive functional groups elsewhere in the molecule, ensuring the integrity of the final product.

Section 4: Application & Experimental Workflow - Peptide Synthesis

A primary application for this compound is in the synthesis of novel peptides or small molecule drugs where the unique properties of the oxetanyl-glycine residue are desired. Below is a self-validating, representative protocol for its incorporation into a peptide chain.

Experimental Protocol: Standard Amide Coupling

This protocol describes the coupling of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid to a resin-bound amine (as in solid-phase peptide synthesis) or the N-terminus of a peptide in solution.

Materials:

-

Resin-bound peptide with a free N-terminal amine (1.0 eq)

-

2-(Boc-amino)-2-(oxetan-3-YL)acetic acid (3.0 eq)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)

-

DIPEA (N,N-Diisopropylethylamine) (6.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

Procedure:

-

Pre-activation (The "Why": To form the active ester):

-

In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid (3.0 eq) and HBTU (2.9 eq) in a minimal amount of anhydrous DMF.

-

Add DIPEA (6.0 eq) to the solution. The solution will typically turn yellow.

-

Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the reactive HOBt ester, minimizing side reactions.

-

-

Coupling (The "Why": To form the new peptide bond):

-

Swell the resin-bound peptide (1.0 eq) in DMF. If in solution, ensure the starting material is dissolved in DMF.

-

Add the pre-activated amino acid solution to the reaction vessel containing the amine.

-

Agitate the mixture at room temperature for 2-4 hours. The extended time ensures the reaction proceeds to completion, which is critical for sequence fidelity.

-

-

Validation (The "Why": To ensure complete reaction):

-

Remove a small sample of the resin. Wash thoroughly with DMF and DCM.

-

Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Work-up:

-

Filter the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under high vacuum.

-

Caption: Workflow for a standard solid-phase peptide coupling reaction.

Section 5: Handling, Storage, and Stability Considerations

Proper handling and storage are critical to maintain the integrity of this reagent.

-

Storage: As recommended by suppliers, the compound should be stored at 2-8°C under a dry atmosphere and protected from light.[3][6] The Boc protecting group is sensitive to strong acids and high temperatures and should not be exposed to these conditions during storage.[8]

-

Critical Stability Insight: Research has shown that some oxetane-carboxylic acids can be unstable, with a propensity to isomerize into lactones, particularly upon heating or prolonged storage at room temperature.[9]

-

Expert Recommendation: It is a best practice to obtain a fresh ¹H NMR spectrum of the material upon receipt and before use in a critical reaction, especially if it has been stored for an extended period. This self-validating step ensures you are using the correct, un-isomerized starting material, preventing costly and time-consuming troubleshooting of failed reactions.

-

Conclusion

2-(Boc-amino)-2-(oxetan-3-YL)acetic acid is more than just another building block; it is a strategic component for modern drug discovery. Its commercial availability from a range of suppliers, combined with the well-understood chemistry of the Boc group and the beneficial physicochemical properties imparted by the oxetane ring, makes it a powerful asset for medicinal chemists. By understanding the rationale behind its use and adhering to rigorous experimental and handling protocols, researchers can effectively leverage this compound to design next-generation therapeutics with improved drug-like properties.

References

-

Kantor, I., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]

-

Genprice. (R) -2-Amino-2- (oxetan-3-yl) acetic acid. [Link]

-

Chem-Center. 2-Amino-2-(oxetan-3-yl)acetic acid. [Link]

-

Chem-Impex. (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid. [Link]

-

Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

-

Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, ACS Publications. [Link]

-

ResearchGate. The stepwise synthesis of Boc-GlcAPC(Ac)-OH (3) β-SAA, using.... [Link]

-

Pittelkow, M., et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1408074-43-0|2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 5. 2-(Boc-aMino)-2-(oxetan-3-yl)acetic acid | 1408074-43-0 [chemicalbook.com]

- 6. FCKeditor - Resources Browser [ohiotech.edu]

- 7. CAS 1270019-87-8 | 2-amino-2-(oxetan-3-yl)acetic acid - Synblock [synblock.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

BI-9740: A Technical Guide for a Potent and Selective Cathepsin C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BI-9740 (CAS Number: 1408074-43-0), a highly potent and selective inhibitor of Cathepsin C (CTSC). As a crucial enzyme in the activation of neutrophil serine proteases (NSPs), Cathepsin C represents a significant therapeutic target for a range of inflammatory diseases. This document will delve into the physicochemical properties, mechanism of action, experimental protocols, and sourcing of BI-9740 for research applications.

Introduction: The Significance of Cathepsin C Inhibition

Cathepsin C, a lysosomal cysteine protease, plays a critical role in the innate immune response.[1] It functions as a central enzyme in the activation of pro-inflammatory serine proteases within neutrophils, including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1] Dysregulation of these proteases is implicated in the pathology of numerous inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and certain autoimmune disorders. Therefore, the inhibition of Cathepsin C presents a promising therapeutic strategy to mitigate the downstream effects of excessive NSP activity.[1]

BI-9740 has emerged as a valuable tool for researchers studying the roles of Cathepsin C and NSPs in disease. Its high potency and selectivity allow for precise interrogation of this pathway in preclinical models.

Physicochemical and Pharmacokinetic Properties of BI-9740

BI-9740 is an orally bioavailable small molecule that exhibits favorable pharmacokinetic properties across multiple species, making it suitable for in vivo studies.[1]

| Property | Value | Source |

| CAS Number | 1408074-43-0 | N/A |

| Molecular Formula | C₂₃H₂₉N₅O₄S | N/A |

| Molecular Weight | 471.58 g/mol | N/A |

| IC₅₀ (Human CatC) | 1.8 nM | [1] |

| IC₅₀ (Mouse CatC) | 0.6 nM | [1] |

| IC₅₀ (Rat CatC) | 2.6 nM | [1] |

| Selectivity | >1,500-fold vs. Cathepsin B, F, H, K, L, S | [1] |

| Solubility | High solubility at pH 2.2, 4.5, and 7 | [1] |

| Plasma Protein Binding (Human) | 98.5% | [1] |

| Plasma Protein Binding (Mouse) | 97.7% | [1] |

| Plasma Protein Binding (Rat) | 99.9% | [1] |

Mechanism of Action: Targeting the Neutrophil Serine Protease Activation Cascade

BI-9740 functions as a potent and selective inhibitor of Cathepsin C. By binding to the active site of the enzyme, it prevents the proteolytic cleavage and subsequent activation of pro-NSPs (pro-NE, pro-CG, and pro-PR3) into their active forms within the bone marrow during neutrophil maturation.[1] This leads to a reduction in the levels of active NSPs in circulating neutrophils.

The following diagram illustrates the signaling pathway and the point of intervention by BI-9740:

Caption: Mechanism of action of BI-9740 in inhibiting Cathepsin C.

Experimental Protocol: In Vivo Evaluation of BI-9740 in a Murine Model of Lung Inflammation

This protocol provides a general framework for assessing the efficacy of BI-9740 in a lipopolysaccharide (LPS)-induced lung inflammation model in mice.

Objective: To determine the effect of BI-9740 on neutrophil infiltration and NSP activity in the bronchoalveolar lavage fluid (BALF) of mice challenged with LPS.

Materials:

-

BI-9740

-

Vehicle (e.g., 0.5% Natrosol in sterile water)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile phosphate-buffered saline (PBS)

-

C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) supplies (catheter, syringe)

-

Assay kits for measuring neutrophil elastase activity and total protein concentration

-

Cell counting equipment (hemocytometer or automated cell counter)

Methodology:

-

Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

-

Grouping and Dosing:

-

Randomly assign mice to the following groups (n=8-10 per group):

-

Vehicle control + PBS challenge

-

Vehicle control + LPS challenge

-

BI-9740 (e.g., 10 mg/kg) + LPS challenge

-

-

Administer BI-9740 or vehicle via oral gavage once daily for a predetermined period (e.g., 3-5 days) prior to the LPS challenge.

-

-

LPS Challenge:

-

On the final day of treatment, anesthetize mice lightly.

-

Intranasally instill LPS (e.g., 10 µg in 50 µL of sterile PBS) or an equivalent volume of PBS for the control group.

-

-

Bronchoalveolar Lavage (BAL):

-

At a specified time point post-LPS challenge (e.g., 24 hours), euthanize the mice.

-

Perform a BAL by instilling and retrieving a known volume of sterile PBS (e.g., 3 x 0.5 mL) through a tracheal cannula.

-

-

BALF Analysis:

-

Keep the collected BALF on ice.

-

Centrifuge the BALF to separate the cells from the supernatant.

-

Resuspend the cell pellet and perform a total cell count and a differential cell count to determine the number of neutrophils.

-

Use the supernatant to measure neutrophil elastase activity and total protein concentration as an indicator of lung injury.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Compare the results between the different treatment groups to assess the effect of BI-9740 on LPS-induced lung inflammation.

-

Caption: Experimental workflow for evaluating BI-9740 in a mouse model.

Suppliers of BI-9740

BI-9740 is available from several suppliers for research purposes. It is important to verify the purity and quality of the compound from the chosen supplier.

| Supplier | Website | Notes |

| Boehringer Ingelheim (opnMe) | [Link] | Available for free to the scientific community for non-clinical research.[2] |

| MedChemExpress | Commercial supplier of research chemicals.[3][4] |

Note: This is not an exhaustive list, and other suppliers may be available.

Conclusion

BI-9740 is a powerful research tool for investigating the role of Cathepsin C and neutrophil serine proteases in health and disease. Its high potency, selectivity, and in vivo applicability make it an invaluable asset for researchers in immunology, respiratory diseases, and drug development. This guide provides a foundational understanding of BI-9740 to facilitate its effective use in the laboratory.

References

-

Cathepsin C inhibitor I BI-9740. opnme.com. [Link]

-

Cathepsin C inhibitor chemical probe | News. Cambridge MedChem Consulting. [Link]

-

Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of Oxetane-Containing Non-Natural Amino Acids

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Rise of the Strained Ring in Peptide Chemistry

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is relentless. Among the myriad of strategies, the incorporation of non-natural amino acids into peptides has emerged as a powerful tool for modulating structure, stability, and biological activity. This guide focuses on a particularly compelling class of these building blocks: oxetane-containing amino acids. The oxetane ring—a four-membered ether—is more than a mere isostere for common functionalities like gem-dimethyl or carbonyl groups.[1][2][3] Its inherent ring strain (approx. 106 kJ·mol⁻¹) and distinct stereoelectronic properties impose profound and often predictable conformational constraints on the peptide backbone.[3][4]

This document serves as a technical guide for researchers navigating the structural elucidation of these unique molecules. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, synthesizing data from crystallographic, spectroscopic, and computational methods to build a holistic understanding of how this small ring can dictate the macroscopic structure and function of a peptide.

The Foundational Role of Synthesis

A robust structural analysis program is predicated on the availability of high-purity material. While a comprehensive review of synthetic organic chemistry is outside our scope, understanding the origins of these amino acids is crucial. Most synthetic routes to 3-amino-oxetane-3-carboxylic acid derivatives and their analogues begin with commercially available precursors like oxetan-3-one.[5] Methodologies such as the Strecker synthesis or Horner-Wadsworth-Emmons reactions on oxetan-3-one provide versatile intermediates that can be elaborated into the desired amino acid building blocks.[5] The key takeaway for the structural biologist is that the synthesis dictates the stereochemistry at the C3 position, a critical parameter that will influence all subsequent conformational analyses.

The Multi-Pronged Approach to Structural Elucidation

No single technique can fully capture the structural nuances of a flexible molecule. A self-validating analytical system, therefore, relies on the convergence of data from multiple, orthogonal methods. The workflow below illustrates the synergistic relationship between solid-state analysis, solution-state conformation, and in silico prediction.

Caption: A synergistic workflow for structural analysis.

X-ray Crystallography: The Atomic-Resolution Blueprint

X-ray crystallography provides the most unambiguous, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. For oxetane-containing amino acids, it is the gold standard for definitively determining stereochemistry, bond lengths, bond angles, and, most critically, the precise puckering of the four-membered ring.[3]

Expertise & Causality: The value of a crystal structure extends beyond the molecule itself. When an oxetane-amino acid is incorporated into a peptide, the crystal structure reveals how the strained ring perturbs the local backbone geometry (φ and ψ angles) and influences crystal packing through unique hydrogen bonding patterns involving the oxetane oxygen.[4] This oxygen atom is an excellent hydrogen-bond acceptor, a feature that can be exploited in drug design.[3][4]

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth (The Critical Step):

-

Dissolve the purified peptide in a minimal amount of a suitable solvent (e.g., methanol, DMSO, water/acetonitrile mixtures).

-

Employ slow evaporation, vapor diffusion (e.g., diethyl ether diffusing into a methanol solution), or cooling techniques to induce crystallization. The goal is to allow molecules to pack in a slow, ordered fashion.

-

Scientist's Insight: Oxetane's polarity can increase aqueous solubility, sometimes making crystallization more challenging than for a purely hydrophobic analogue. Screening a wide range of solvent systems is paramount.[6]

-

-

Data Collection:

-

Mount a suitable single crystal (typically <0.5 mm) on a goniometer.

-

Collect diffraction data using a diffractometer, often with a synchrotron radiation source for higher flux and resolution, especially for small or weakly diffracting crystals.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Build an atomic model into the electron density.

-

Refine the model to achieve the best fit with the experimental data, yielding precise atomic coordinates.

-

Data Presentation: Key Structural Parameters

The analysis of the resulting structure file (e.g., a PDB or CIF file) yields quantitative data that is best summarized in a table.

| Parameter | Typical Value | Significance |

| Oxetane Puckering Angle | 8-16° | Quantifies the deviation from planarity. A larger angle indicates more significant ring strain and steric influence.[3] |

| C-O Bond Length | ~1.46 Å | Shorter than in a non-strained ether, reflecting ring strain.[3] |

| C-C-C Bond Angle | ~85° | Highly compressed compared to the ideal sp³ angle (109.5°), a direct measure of angle strain.[3] |

| Backbone Dihedrals (φ, ψ) | Residue-dependent | Reveals the local conformational state (e.g., β-turn, helical) induced by the oxetane. |

NMR Spectroscopy: Conformation in the Solution State

While crystallography provides a static, solid-state picture, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to define the conformational ensemble of a molecule in solution—the environment most relevant to biological function. For oxetane-containing peptides, NMR is the primary tool for demonstrating their role as turn-inducers.[7][8]

Expertise & Causality: The rigid nature of the oxetane ring restricts the available conformational space of the adjacent amino acid residues. This restriction often pre-organizes the peptide backbone into a turn-like structure.[8][9] The definitive proof for such a structure is the observation of specific Nuclear Overhauser Effects (NOEs), which are through-space correlations between protons that are close in space (<5 Å), but may be distant in the peptide sequence.

Key Experiments and Workflow

-

Sample Preparation:

-

Dissolve the peptide in a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1). DMSO is often preferred as it promotes hydrogen bonding and reveals amide protons that might otherwise exchange with water.

-

Concentration should be optimized (typically 1-5 mM) to balance signal strength with potential aggregation.

-

-

Spectral Assignment:

-

Acquire 1D ¹H spectra for initial assessment.

-

Acquire 2D TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) spectra to assign all protons within each amino acid spin system.

-

-

Conformational Analysis (NOESY/ROESY):

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for molecules of this size as it mitigates the problem of zero-crossing NOEs.

-

The key is to identify non-sequential NOEs. The observation of a dαN(i, i+2) or dNN(i, i+2) NOE is direct, unambiguous evidence of a turn structure, as it indicates that the alpha proton of residue 'i' is spatially close to the amide proton of residue 'i+2'.[7]

-

Caption: An observed NOE between Cα(i) and NH(i+2) confirms a turn.

Computational Modeling: The In Silico Microscope

Computational modeling bridges the gap between static crystal structures and ensemble-averaged solution NMR data. It provides a dynamic, energetic view of how the oxetane ring influences peptide conformation. Molecular Dynamics (MD) simulations are particularly powerful for this purpose.[10][11]

Trustworthiness: A robust computational model must be validated by experimental data. The force field parameters used for the simulation must accurately represent the oxetane's unique geometry and electrostatics. Often, standard protein force fields (e.g., CHARMM, AMBER) require specific, custom parameters for the non-natural oxetane moiety, which can be derived from high-level quantum mechanical calculations.[9][12] The simulation's predictions (e.g., stable conformations, hydrogen bonding patterns) should be consistent with experimental NMR and CD data.

Workflow: Molecular Dynamics Simulation

-

System Setup:

-

Build the initial peptide structure, often starting from an idealized conformation (e.g., linear) or a crystal structure if available.

-

Select a force field with validated parameters for the oxetane ring (e.g., CHARMM27 with modifications).[9][12]

-

Place the peptide in a simulation box and solvate with an appropriate water model (e.g., TIP3P) or other solvent (e.g., DMSO) to mimic experimental conditions. Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization to relax any steric clashes in the initial structure.

-

Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure and density.

-

Run a production simulation for a sufficient duration (typically hundreds of nanoseconds to microseconds) to sample the conformational landscape adequately.

-

-

Analysis:

-

Analyze the trajectory to identify dominant conformations and the transitions between them.

-

Monitor dihedral angles (φ, ψ) to create Ramachandran plots, which reveal the conformational preferences of each residue.

-

Analyze hydrogen bonding patterns. MD simulations have shown that oxetane incorporation can disrupt the canonical (i, i+4) hydrogen bonds of an α-helix, leading to a local kinking of the helical axis.[10][11]

-

Circular Dichroism (CD) and VCD Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid, low-concentration technique used to assess the overall secondary structure content of a peptide in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules.